3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((3-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (Molecular Formula: C₂₄H₁₉ClN₄OS₂; Molecular Weight: 479.0) is a heterocyclic compound featuring a 1,2,4-triazole core linked to a benzo[d]thiazol-2(3H)-one moiety via a methyl bridge. The triazole ring is substituted at position 5 with a 3-chlorobenzylthio group and at position 4 with a phenyl group.
Properties
IUPAC Name |
3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-8-6-7-16(13-17)15-30-22-26-25-21(28(22)18-9-2-1-3-10-18)14-27-19-11-4-5-12-20(19)31-23(27)29/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDQJPJTZLSCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole-2-thiol derivatives have been studied for their anticancer activities. These compounds often target key proteins or enzymes involved in cell proliferation and survival, making them potential candidates for cancer therapeutics.
Mode of Action
It’s known that benzothiazole-2-thiol derivatives can exhibit potent and broad-spectrum inhibitory activities against different types of human cancer cell lines. They can induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical Pathways
The compound likely affects biochemical pathways related to cell proliferation and survival. By inducing apoptosis, it can disrupt the balance between cell growth and death, leading to a reduction in the number of cancer cells. The exact biochemical pathways affected by this compound require further investigation.
Result of Action
The compound has shown to inhibit the proliferation of cancer cells and induce apoptosis. This can lead to a reduction in the number of cancer cells and potentially slow down the progression of the disease.
Biological Activity
The compound 3-((5-((3-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that belongs to the class of thiazole and triazole derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 510.031 g/mol. The structure includes a triazole ring linked to a thiazole moiety, which is known for its biological significance.
Biological Activity Overview
The biological activities of compounds similar to This compound have been extensively studied. Below are the primary areas of biological activity reported in the literature:
Antimicrobial Activity
Research has indicated that triazole and thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-chlorophenyl)-4H-triazole | Antifungal against Candida spp. | |
| Benzothiazole derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
Several studies have evaluated the anticancer potential of thiazole and triazole derivatives. The compound's structure suggests it may interact with cellular targets involved in cancer proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(2-chlorophenyl)-4H-triazole | A549 (lung cancer) | 15.2 | |
| Benzothiazole derivatives | MCF7 (breast cancer) | <10 |
Anti-inflammatory Activity
Compounds containing thiazole moieties have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines.
| Compound | Model | Activity Level | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Carrageenan-induced edema | Moderate to high | |
| Triazole derivatives | Acetic acid-induced writhing test | Significant reduction in pain response |
Case Studies
-
Anticancer Activity Study : In a study investigating the anticancer effects of various thiazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against A549 and MCF7 cell lines, indicating potent activity.
- Findings : The compound exhibited selective cytotoxicity, suggesting potential for further development as an anticancer agent.
-
Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties using a rat paw edema model demonstrated that specific thiazole derivatives reduced inflammation significantly compared to control groups.
- Results : The most effective compound showed a reduction in edema by over 50%, highlighting its potential therapeutic application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Triazole Derivatives
- 3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazoles (): These analogs retain the 1,2,4-triazole core but replace the benzothiazolone moiety with a 3,4,5-trimethoxyphenyl group. However, the absence of the benzothiazolone ring may reduce interactions with hydrophobic enzyme pockets .
Thiadiazole Derivatives ():
Compounds like 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one feature a 1,2,4-thiadiazole core instead of triazole. Thiadiazoles are known for their metabolic stability and antimicrobial activity. The sulfur atom in thiadiazoles may confer stronger electronegativity compared to triazoles, altering binding affinities in biological targets .
Benzothiazolone and Oxazolone Derivatives
3-Ethyl-6-((4-Methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) ():
This analog shares the benzo[d]thiazol-2(3H)-one scaffold but lacks the triazole component. The 4-methoxyphenyl and o-tolyl substituents increase lipophilicity, which may enhance membrane permeability compared to the target compound’s chlorobenzyl group. However, the absence of the triazole-thioether linkage could reduce metal-binding capabilities .6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3ab) ():
Replacing the benzothiazolone with a benzo[d]oxazol-2(3H)-one introduces an oxygen atom instead of sulfur. This substitution decreases electron density and may reduce oxidative stability. The 4-chlorophenyl group mirrors the halogenated substituent in the target compound, suggesting shared pharmacophoric preferences for hydrophobic interactions .
Structural and Functional Implications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can key intermediates be validated?
- Methodology :
- The core 1,2,4-triazole moiety can be synthesized via cyclization of thiosemicarbazides or hydrazine derivatives. For example, acid chlorides (e.g., 3-chloro-2-chlorocarbonylbenzo[b]thiophene) react with hydrazine to form hydrazides, which are cyclized with dithiocarbazates to yield triazole-thiol intermediates .
- The benzothiazolone fragment can be introduced via alkylation or thioether coupling. For instance, reacting a chlorobenzyl thiol derivative with a triazole-methyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) forms the thioether linkage .
- Validation : Use elemental analysis (C, H, N, S) and ¹H/¹³C NMR to confirm intermediate structures. For example, NMR signals at δ 7.2–8.1 ppm (aromatic protons) and δ 4.5–5.0 ppm (CH₂-S) are characteristic .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- ¹H NMR : Identify protons on the benzothiazolone ring (δ 6.8–7.5 ppm) and triazole-methyl groups (δ 3.8–4.2 ppm). Thioether (-S-CH₂-) protons appear at δ 3.5–4.0 ppm .
- IR Spectroscopy : Confirm the C=S stretch (∼1250 cm⁻¹) in the triazole-thione and C=O (∼1700 cm⁻¹) in the benzothiazolone .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 483.0521 for C₂₃H₁₇ClN₄OS₂) .
Q. How do solvent choices impact the synthesis and purity of the compound?
- Methodology :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis. Ethanol/water mixtures are optimal for recrystallization .
- For thioether formation, use anhydrous conditions with catalysts like bleaching earth clay (pH 12.5) in PEG-400 to improve yield (∼75–85%) .
Advanced Research Questions
Q. How can computational methods guide the analysis of structure-activity relationships (SAR)?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., enzymes or receptors). The chlorobenzyl and triazole groups may exhibit hydrophobic interactions, while the benzothiazolone could engage in hydrogen bonding .
- Use DFT calculations (B3LYP/6-31G*) to optimize geometry and analyze electrostatic potential maps, identifying nucleophilic/electrophilic sites for derivatization .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodology :
- Conduct comparative SAR studies by synthesizing analogs with variations in substituents (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl or altering the triazole position). Test in vitro against standardized assays (e.g., antimicrobial MIC, kinase inhibition) .
- Analyze pharmacokinetic properties (logP, solubility) to differentiate activity discrepancies. For example, lipophilic substituents may enhance membrane permeability but reduce aqueous solubility .
Q. How can synthetic byproducts be minimized during triazole-thiol coupling?
- Methodology :
- Optimize reaction stoichiometry (e.g., 1.1:1 molar ratio of thiol to triazole-methyl precursor) to reduce disulfide formation.
- Use scavengers like tris(2-carboxyethyl)phosphine (TCEP) to prevent oxidation of thiol intermediates .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate products promptly to avoid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
